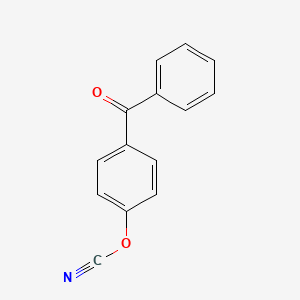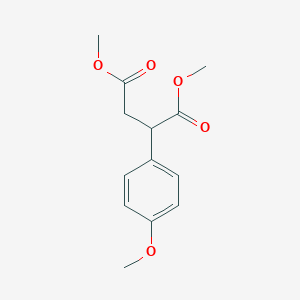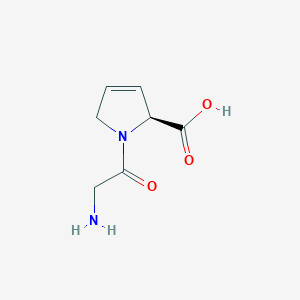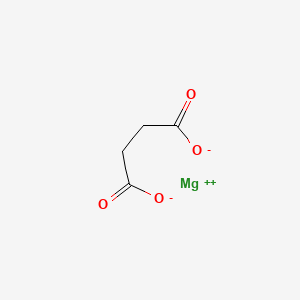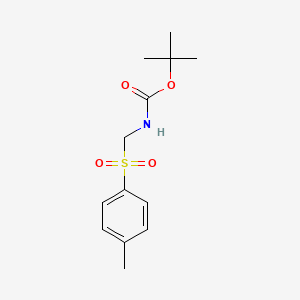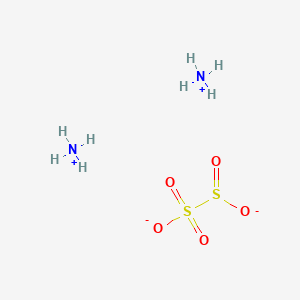![molecular formula C8H12O3 B1624307 6-Ethyl-2,2-Dimethyl-[1,3]dioxin-4-on CAS No. 72324-46-0](/img/structure/B1624307.png)
6-Ethyl-2,2-Dimethyl-[1,3]dioxin-4-on
Übersicht
Beschreibung
6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one is an organic compound with the molecular formula C8H12O3. It is characterized by a dioxin ring structure, which includes two oxygen atoms and a ketone group. This compound is often used in organic synthesis due to its unique reactivity and stability.
Wissenschaftliche Forschungsanwendungen
6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
Target of Action
It’s known that similar compounds, such as 1,3-dioxin-4-ones, play a pivotal role in natural products and synthetic organic chemistry . They contribute significantly towards the development of novel organic materials for luminescent applications due to their unique photophysical properties .
Mode of Action
It’s known that similar compounds, such as 1,3-dioxin-4-ones, are used in medicinal and agrochemicals chemistry research . They are potential synthetic intermediates in multistep organic synthesis .
Biochemical Pathways
Similar compounds, such as 1,3-dioxin-4-ones, have been identified as active cores in many biologically active molecules .
Action Environment
It’s known that similar compounds, such as 1,3-dioxin-4-ones, have various applications in medicinal, agricultural, and synthetic chemistry .
Biochemische Analyse
Biochemical Properties
6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in acetoacetylation reactions involving aliphatic and aromatic alcohols, amines, and thiols . These interactions are crucial for the formation of β-dicarbonyl compounds, which are important intermediates in organic synthesis. The nature of these interactions involves the formation of covalent bonds between the compound and the target biomolecules, facilitating the transfer of functional groups and the formation of new chemical entities.
Cellular Effects
The effects of 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one on various types of cells and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in the levels of key metabolites . Additionally, 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one can alter cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, leading to a decrease in the production of specific metabolites . Additionally, 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one can activate other enzymes, resulting in the upregulation of metabolic processes. These interactions are mediated by the compound’s ability to form covalent bonds with target biomolecules, thereby modulating their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . This degradation can lead to the formation of by-products that may have different biochemical properties and effects on cells. Long-term studies have also indicated that prolonged exposure to 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one can result in changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one vary with different dosages in animal models. At low doses, this compound has been shown to have minimal effects on cellular function and overall health. At higher doses, it can induce toxic or adverse effects, including changes in metabolic pathways and cellular damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical and physiological changes occur. These findings underscore the importance of careful dosage optimization in experimental and therapeutic applications of 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one.
Metabolic Pathways
6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in reactions that lead to the formation of β-dicarbonyl compounds, which are key intermediates in organic synthesis . The compound’s interactions with enzymes such as acetoacetyl-CoA transferase and thiolase are critical for its role in metabolic processes. These interactions can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one can bind to intracellular proteins, influencing its localization and accumulation. These interactions are important for the compound’s biochemical activity and effects on cellular function.
Subcellular Localization
The subcellular localization of 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one is an important factor that influences its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can interact with enzymes involved in metabolic pathways. The subcellular localization of 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one can affect its ability to modulate cellular processes and exert its biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one typically involves the reaction of ethyl acetoacetate with formaldehyde under acidic conditions. The reaction proceeds through a series of steps, including aldol condensation and cyclization, to form the dioxin ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts and automated control systems can further enhance the production process, ensuring consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dioxin ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2,2-Dimethyl-1,3-dioxane-4,6-dione: Another dioxin derivative with distinct chemical properties and uses.
Uniqueness
6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one is unique due to its specific substituents, which confer distinct reactivity and stability. This makes it particularly valuable in certain synthetic applications and research contexts .
Eigenschaften
IUPAC Name |
6-ethyl-2,2-dimethyl-1,3-dioxin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-4-6-5-7(9)11-8(2,3)10-6/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYAGWPOZQFMQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC(O1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449123 | |
| Record name | 6-ethyl-2,2-dimethyl-4H-1,3-dioxin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72324-46-0 | |
| Record name | 6-ethyl-2,2-dimethyl-4H-1,3-dioxin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



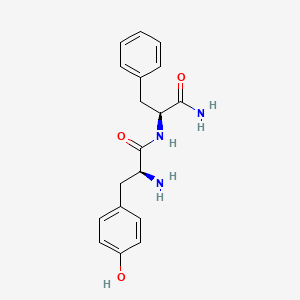
![4,5-dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one](/img/structure/B1624228.png)
![Methyl {[(4-aminophenyl)sulfonyl]amino}acetate](/img/structure/B1624230.png)
![1'-Benzylspiro[isochroman-1,4'-piperidine]](/img/structure/B1624243.png)

